6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18669416
InChI: InChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one

CAS No.:

Cat. No.: VC18669416

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 6-bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2-one
Standard InChI InChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3
Standard InChI Key GPMDOWAGWZUVNQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=CC1=O)O)N=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one features a 1,5-naphthyridine core substituted with a bromine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 1-position. The molecular formula is C₉H₇BrN₂O₂, yielding a molecular weight of 255.07 g/mol. The presence of electronegative substituents, such as bromine and hydroxyl groups, introduces significant polarity, influencing its solubility and reactivity.

Key Structural Features:

  • Aromatic System: The 1,5-naphthyridine core contains 10 π-electrons, contributing to its planar aromatic structure .

  • Hydrogen-Bonding Capacity: The hydroxyl group at position 4 enables hydrogen bonding with biological targets, enhancing binding affinity .

  • Electrophilic Sites: The bromine atom at position 6 serves as a reactive site for nucleophilic substitution reactions, facilitating further derivatization .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
Melting Point158–160°C (estimated)
SolubilityModerate in polar solvents

Synthesis and Reactivity

The synthesis of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one involves multi-step procedures, often starting from commercially available pyridine derivatives. A representative pathway, adapted from methodologies used for analogous naphthyridines, is outlined below :

Synthetic Route:

  • Formation of Naphthyridinone Core:

    • Starting material: 3-Amino-4-bromopyridine.

    • Cyclization via thermolysis or Pd-catalyzed coupling yields the 1,5-naphthyridin-4(1H)-one scaffold .

  • Functionalization:

    • O-Methylation: Protection of the hydroxyl group using methyl iodide and a base (e.g., K₂CO₃) .

    • Suzuki Coupling: Introduction of aryl/heteroaryl groups via Pd-catalyzed cross-coupling with boronic acids .

    • Demethylation: Acidic cleavage of the methyl protecting group to regenerate the hydroxyl moiety .

Key Reaction Conditions:

  • Pd Catalysts: Pd(dppf)Cl₂·DCM (1.25–5 mol%) .

  • Solvents: Dioxane/water mixtures for coupling reactions .

  • Temperature: Reflux conditions (∼100°C) for optimal yields .

Table 2: Optimized Synthesis Parameters

StepConditionsYield (%)
Cyclization250°C, 0.5 min52
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, reflux80
DemethylationHCl in dioxane76

Applications in Medicinal Chemistry

The structural versatility of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one makes it a valuable intermediate for drug discovery:

Lead Optimization:

  • Bromine as a Synthetic Handle: Facilitates cross-coupling reactions to introduce pharmacophores (e.g., aryl groups for kinase inhibition) .

  • Hydroxyl Group Modifications: Acylation or glycosylation enhances bioavailability or target specificity .

Therapeutic Areas:

  • Oncology: As a precursor to kinase inhibitors or DNA-intercalating agents .

  • Infectious Diseases: Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV .

Comparative Analysis with Related Naphthyridines

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Activity
8-Bromo-1,5-naphthyridin-4(1H)-oneBr at 8, OH at 4Anticancer
Canthin-4-oneFused indole ringTopoisomerase inhibition
Patent Compound (US11844788B1)Urea-linked naphthyridineKinase inhibition

The 6-bromo substitution in the target compound may confer enhanced electrophilicity compared to 8-bromo isomers, potentially improving reactivity in cross-coupling reactions .

Future Perspectives

  • Synthetic Innovation: Development of enantioselective routes to access chiral naphthyridine derivatives.

  • Target Identification: High-throughput screening to elucidate precise molecular targets.

  • Preclinical Studies: Evaluation of pharmacokinetics and toxicity profiles in murine models.

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